Tiacumicin B - 873857-62-6

Tiacumicin B

Catalog Number: EVT-268095
CAS Number: 873857-62-6
Molecular Formula: C52H74Cl2O18
Molecular Weight: 1058.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiacumicin B is a naturally occurring macrolide antibiotic initially isolated from the soil bacterium Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085. [] It is also known as Lipiarmycin A3 [, ] and Clostomicin B1. [] It is classified as an 18-membered macrocyclic glycoside, distinguished by its unique structural features including two sugar moieties (a rhamnose and a noviose) attached to the macrolactone core. [, ] Its role in scientific research stems from its potent antibacterial activity, particularly against Gram-positive bacteria like Clostridium difficile. [, ]

Future Directions
  • Development of more soluble and bioavailable analogs: Addressing the solubility issues of Tiacumicin B could expand its clinical potential beyond C. difficile infections. [, ] Synthetic modifications to the molecule may enhance its pharmacokinetic properties, enabling broader applications.
  • Exploring its activity against other bacterial pathogens: Further investigation into Tiacumicin B's activity against other Gram-positive pathogens, particularly those exhibiting multidrug resistance, is warranted. [, ]
  • Exploiting its unique mechanism for developing new antibiotics: Understanding the detailed interactions between Tiacumicin B and bacterial RNA polymerase can inform the design of novel antibiotics that target this essential enzyme. [] Focus on the “switch” region of RNAP may yield a new class of antibiotics with activity against resistant strains.
  • Unveiling the full biosynthetic potential of its producing organism: Further exploration of the Tiacumicin B biosynthetic gene cluster could lead to the discovery of new analogs with improved antibacterial properties or novel biological activities. [, , ]
  • Understanding its impact on the gut microbiome: Investigating the effects of Tiacumicin B on the composition and function of the gut microbiome could provide insights into its therapeutic benefits and potential risks. [, , , ]

Tiacumicin C

  • Compound Description: Tiacumicin C is an 18-membered macrolide antibiotic closely related to Tiacumicin B. It exhibits in vitro activity against Clostridium difficile. []
  • Relevance: Tiacumicin C shares a highly similar structure with Tiacumicin B, differing only in the substituent at the C-4'' position of the aromatic ring. Both compounds demonstrate potent activity against C. difficile. []

Lipiarmycin A3

  • Compound Description: Lipiarmycin A3 is an 18-membered macrolide antibiotic originally isolated from Actinoplanes deccanensis. [] It possesses potent activity against Gram-positive bacteria, including Clostridium difficile. []
  • Relevance: Lipiarmycin A3 has been definitively proven to be structurally identical to Tiacumicin B through rigorous comparative analysis, including single-crystal X-ray analysis. [] Both compounds share the same chemical structure, biological activity, and are considered identical for all intents and purposes. [, ]

Fidaxomicin

  • Compound Description: Fidaxomicin is a glycosylated 18-membered macrolide antibiotic marketed for the treatment of Clostridium difficile infections. [] It acts as an RNA polymerase inhibitor, demonstrating narrow-spectrum activity primarily against Gram-positive bacteria. [, ]
  • Relevance: Fidaxomicin is another name for Tiacumicin B, reflecting the identical chemical structure and biological properties of both compounds. [, , , , , , ] They are used interchangeably in the literature and represent the same pharmaceutical compound.

Tiacumicinone

  • Compound Description: Tiacumicinone is a structural component of Tiacumicin B, representing the aglycone core without the attached sugar moieties. []
  • Relevance: Tiacumicinone serves as a key intermediate in several total synthesis approaches for Tiacumicin B. [, ] It highlights the structural complexity of the macrolide core and the importance of glycosylation in achieving the final biological activity of Tiacumicin B.

R-Tiacumicin B

  • Compound Description: R-Tiacumicin B is a specific metabolite of Tiacumicin B. [] It exhibits potent antibacterial activity, particularly against gastrointestinal infections caused by Clostridium difficile and Clostridium perfringens. []
  • Relevance: As a metabolite of Tiacumicin B, R-Tiacumicin B likely shares structural similarities and may represent a derivative produced through metabolic processes. [] Its potent activity against clostridial infections underscores the potential for generating new Tiacumicin B derivatives with enhanced therapeutic properties.

Iodinated Fidaxomicin Analogs

  • Compound Description: These are semisynthetic analogs of Fidaxomicin (Tiacumicin B) where the chlorine atoms on the aromatic ring are replaced with iodine atoms. [] These modifications were explored to enhance interactions with the target enzyme, RNA polymerase. []
  • Relevance: The iodinated Fidaxomicin analogs represent a direct structural modification of Tiacumicin B, aiming to improve its antibacterial properties. [] This approach highlights the potential for generating novel Tiacumicin B derivatives with enhanced efficacy against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.

Tiacumicin Analogues Lacking 2'-O-methyl Group

  • Compound Description: These are a series of fourteen Tiacumicin analogues identified from a TiaS5-inactivated mutant strain of Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085. [] These analogues lack the 2'-O-methyl group on the internal rhamnose moiety of Tiacumicin B. [] Notably, two of these analogues exhibited improved antibacterial properties. []
  • Relevance: This series of analogues provides valuable insights into the structure-activity relationship of Tiacumicin B, particularly highlighting the impact of the 2'-O-methyl group on its antibacterial activity. [] The identification of analogues with improved activity further emphasizes the potential for generating novel Tiacumicin derivatives with enhanced therapeutic benefits.
  • Compound Description: These are a group of fourteen tiacumicin congeners, including eleven new ones, isolated from a tiaM-inactivated mutant strain. [] One congener with a propyl group at the C-7''' position of the aromatic ring displayed improved antibacterial activity. []
  • Relevance: These congeners, particularly the one with enhanced activity, provide valuable insights into the structure-activity relationship of Tiacumicin B. [] Modifying the aromatic ring substituents emerges as a potential strategy for developing more potent Tiacumicin B derivatives.
  • Compound Description: These are semisynthetic derivatives of Fidaxomicin (Tiacumicin B) designed to improve its water solubility, a limiting factor for its broader clinical use. [] These derivatives were synthesized using a one-step protecting group-free approach, achieving up to a 25-fold increase in solubility while retaining significant antibacterial activity. []
  • Relevance: These Fidaxomicin derivatives directly address a key limitation of Tiacumicin B, its low water solubility. [] By enhancing solubility without compromising activity, these derivatives pave the way for developing Tiacumicin B formulations with improved bioavailability and therapeutic potential.
Source and Classification

Fidaxomicin belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring. It is classified as a polyketide antibiotic due to its complex structure, which arises from the polyketide synthesis pathway. The compound was first approved for clinical use in 2011 and is marketed under the brand name Dificid.

Synthesis Analysis

Methods and Technical Details

The synthesis of fidaxomicin has been approached through various methods, including total synthesis and semisynthetic modifications. A notable strategy involves a convergent synthesis that assembles key fragments of the molecule through glycosylation reactions.

  1. Total Synthesis: The first total synthesis of fidaxomicin utilized a highly convergent approach that assembled five main fragments via β-selective glycosylation reactions. This method allowed for rapid access to the rhamnosyl side chain, which is integral to fidaxomicin's structure .
  2. Semisynthetic Derivatives: Researchers have developed numerous semisynthetic analogs of fidaxomicin by modifying specific functional groups on the molecule. Techniques such as site-selective catalysis have been employed to create derivatives with enhanced properties and biological activities . For instance, modifications at the phenolic hydroxy groups were achieved using electrophilic reagents under mild conditions, resulting in compounds with varying degrees of antibiotic activity .
Molecular Structure Analysis

Structure and Data

Fidaxomicin's molecular formula is C₃₁H₃₉Cl₂N₃O₇, and its structure consists of a large macrolide ring with several sugar moieties attached. The compound features a dichlorohomoorsellinic acid core that plays a critical role in its interaction with bacterial RNA polymerase.

  • Molecular Weight: 585.55 g/mol
  • Structural Characteristics: The macrolide ring is responsible for its antibiotic activity, while the sugar components enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Fidaxomicin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:

  1. Glycosylation: Key to its synthesis, this reaction involves forming glycosidic bonds between sugar moieties and the aglycone part of fidaxomicin.
  2. Phenolic Substitution: This reaction allows for the introduction of various substituents at specific positions on the phenolic rings, which can significantly alter biological activity .
  3. Catalytic Reactions: Advanced catalytic methods, including palladium-catalyzed reactions, have been utilized to achieve selective modifications on fidaxomicin derivatives .
Mechanism of Action

Fidaxomicin exerts its antibacterial effect primarily by inhibiting bacterial RNA polymerase during transcription initiation. It binds to the enzyme's active site, preventing it from synthesizing RNA from DNA templates.

  • Inhibition Process: Fidaxomicin must bind before the formation of stable transcription complexes to effectively inhibit RNA synthesis. This binding alters the conformation of both the enzyme and DNA, preventing proper transcription elongation .
  • Target Specificity: Its action is selective for certain bacterial strains, making it particularly effective against Clostridium difficile while sparing many beneficial gut flora.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fidaxomicin exhibits several important physical and chemical properties:

  • Solubility: It shows limited solubility in water but improved solubility when modified with certain substituents.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity levels but typically falls within expected ranges for macrolide antibiotics.

These properties are crucial for its formulation into oral dosage forms used in clinical settings.

Applications

Scientific Uses

Fidaxomicin's primary application is in treating infections caused by Clostridium difficile, particularly in patients who are intolerant or resistant to other treatments like vancomycin. Its narrow spectrum minimizes disruption to normal gut microbiota, reducing the risk of secondary infections.

Additionally, ongoing research explores fidaxomicin's potential against other bacterial pathogens through structural modifications that enhance its efficacy or broaden its spectrum of activity. Semisynthetic derivatives are being evaluated for their improved pharmacokinetic profiles and antibacterial potency against resistant strains .

Properties

CAS Number

873857-62-6

Product Name

Fidaxomicin

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058.0 g/mol

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1

InChI Key

ZVGNESXIJDCBKN-LGPUCNCQSA-N

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Solubility

Soluble in DMSO.

Synonyms

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Isomeric SMILES

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.